molecular formula C12H21ClN2O2 B7643115 (2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride

(2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride

Cat. No. B7643115
M. Wt: 260.76 g/mol
InChI Key: ZXFKICKQPLVMNU-MERQFXBCSA-N
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Description

(2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is also known as Fursultiamine hydrochloride and is a derivative of thiamine or vitamin B1. Fursultiamine hydrochloride has been found to have potential therapeutic applications in various fields, including neuroscience, pharmacology, and physiology.

Mechanism of Action

Fursultiamine hydrochloride is believed to exert its neuroprotective effects by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that plays a crucial role in energy metabolism and neurotransmitter synthesis. Fursultiamine hydrochloride is a lipophilic derivative of thiamine that can cross the blood-brain barrier more easily than thiamine itself. Once in the brain, Fursultiamine hydrochloride is converted back to thiamine, which then exerts its neuroprotective effects.
Biochemical and Physiological Effects:
Fursultiamine hydrochloride has been found to increase the levels of thiamine in the brain, which can improve energy metabolism and neurotransmitter synthesis. It has also been found to have antioxidant properties, which can help protect neurons from oxidative stress. Fursultiamine hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Fursultiamine hydrochloride in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using Fursultiamine hydrochloride in lab experiments is that it is a derivative of thiamine, which can limit its specificity and selectivity for certain targets.

Future Directions

There are several future directions for research on Fursultiamine hydrochloride. One area of research is the development of more selective and specific derivatives of thiamine that can target specific pathways in the brain. Another area of research is the investigation of Fursultiamine hydrochloride for its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to understand the long-term effects of Fursultiamine hydrochloride and its potential side effects.

Synthesis Methods

Fursultiamine hydrochloride is synthesized by reacting thiamine with furfural in the presence of an acid catalyst. The reaction results in the formation of Fursultiamine hydrochloride, which is then purified by recrystallization. The synthetic method is well-established and has been used in the production of Fursultiamine hydrochloride for research purposes.

Scientific Research Applications

Fursultiamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Fursultiamine hydrochloride has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.ClH/c1-4-14(7-10-5-6-16-8-10)12(15)11(13)9(2)3;/h5-6,8-9,11H,4,7,13H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFKICKQPLVMNU-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=COC=C1)C(=O)C(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=COC=C1)C(=O)[C@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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